1-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
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Overview
Description
1-(3,4-Dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide is a synthetic organic compound known for its diverse applications in scientific research This compound features a dichlorophenyl group and a benzodioxin moiety, connected via a methanesulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide typically involves the following steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a dichlorobenzene derivative reacts with a suitable nucleophile.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory pathways.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding assays, and cellular signaling pathways.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the benzodioxin moiety can engage in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea: This compound shares a similar core structure but differs in the functional group attached to the benzodioxin moiety.
1-(3,4-Dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)carboxamide: Another structurally related compound with a carboxamide group instead of a sulfonamide.
Uniqueness: 1-(3,4-Dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide is unique due to its sulfonamide linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-12-3-1-10(7-13(12)17)9-23(19,20)18-11-2-4-14-15(8-11)22-6-5-21-14/h1-4,7-8,18H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDBAVHUXYWWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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